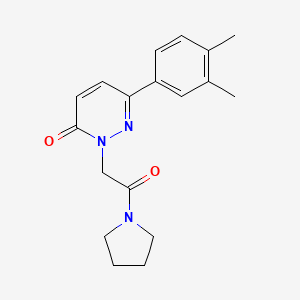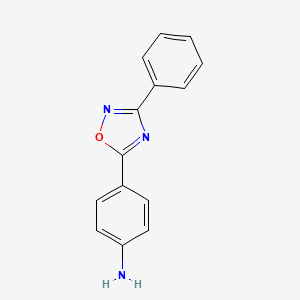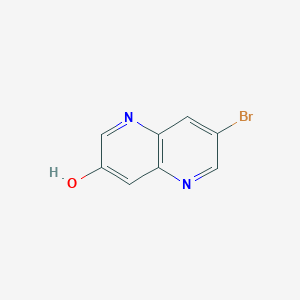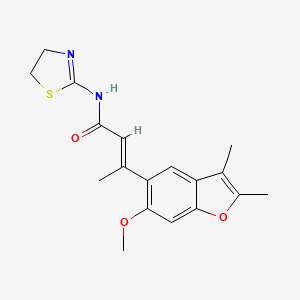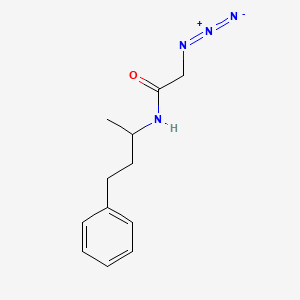![molecular formula C22H18F2N4OS B2586581 (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1049438-95-0](/img/structure/B2586581.png)
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone” is a chemical compound with potential applications in scientific research . Its unique structure allows for diverse applications, such as drug discovery, molecular imaging, and understanding biological processes.
Synthesis Analysis
A series of imidazo[2,1-b]thiazole-based chalcones were synthesized and evaluated for their anticancer activities . The synthesis process involved the use of compound 5 and compound 12a, along with DIPEA in DMSO .Molecular Structure Analysis
The molecular structure of this compound allows for diverse applications in scientific research. It has been used in the synthesis of a series of imidazo[2,1-b]thiazole-based chalcones .Chemical Reactions Analysis
The compound has been used in the synthesis of a series of imidazo[2,1-b]thiazole-based chalcones . These chalcones have shown broad-spectrum antiproliferative activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.27 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activity
Compounds with structural elements similar to (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone have shown promising antimicrobial activities. For instance, benzothiazolo imidazole compounds have been synthesized and evaluated for their antimycobacterial potential against Mycobacterium tuberculosis, with some derivatives demonstrating significant activity in the low μM range, highlighting their potential as new anti-mycobacterial chemotypes (Pancholia et al., 2016). Additionally, other research has focused on the synthesis of sulfonamide and amide derivatives incorporating imidazo[1,2-b]pyridazine moieties, which showed in vitro antimicrobial activity against various bacterial strains, as well as antifungal and antimalarial activities (Bhatt et al., 2016).
Anticancer Research
The exploration of heterocyclic compounds for anticancer activity has led to the discovery of several promising candidates. Compounds bearing imidazo[2,1-b]thiazole scaffolds have been designed, synthesized, and evaluated for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Some derivatives exhibited potential as inhibitors, showcasing the relevance of such molecular frameworks in the development of novel anticancer agents (Ding et al., 2012).
Molecular Design and Chemical Analysis
The design and synthesis of novel compounds with complex structures, including those related to (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone, involve detailed chemical analysis and characterization. Studies have utilized various spectroscopic and crystallographic techniques to elucidate the structural and electronic properties of these compounds. This foundational work supports the further exploration of their biological activities and potential therapeutic applications (Shahana & Yardily, 2020).
Photophysical Properties for Material Science
Research into the optical properties of related compounds has implications for material science, particularly in the development of fluorescent materials with potential applications in sensing, imaging, and electronic devices. The study of fluorophores based on imidazole and piperazine structures has led to insights into their absorption and fluorescence behaviors, which can be fine-tuned through molecular design for specific applications (Danko et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4OS/c23-16-3-1-15(2-4-16)19-13-28-20(14-30-22(28)25-19)21(29)27-11-9-26(10-12-27)18-7-5-17(24)6-8-18/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVKVQRDYOCZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone](/img/structure/B2586498.png)
![N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2586499.png)
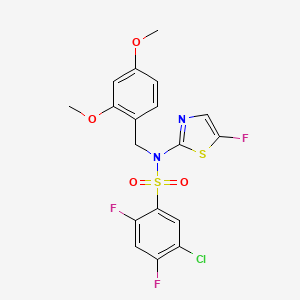
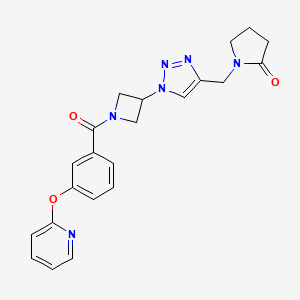
![N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide](/img/structure/B2586502.png)

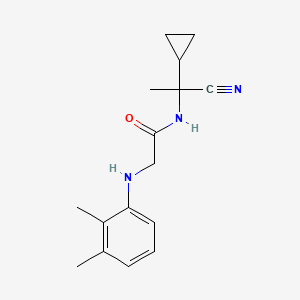
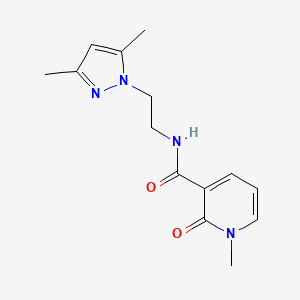
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluoro-N-({3-[(2-{[4-(trifluoromethyl)phenyl]methylene}hydrazino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)benzenesulfonamide](/img/structure/B2586510.png)
